9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Description
Properties
IUPAC Name |
9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQOWBYKLZSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057653 | |
| Record name | Nepaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156601-79-5 | |
| Record name | Nepaprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nepaprazole can be synthesized through various synthetic routes. One common method involves the reaction of 2-mercaptobenzimidazole with 2-chloromethylpyridine under basic conditions to form the intermediate 2-(2-pyridinylmethylthio)-1H-benzimidazole. This intermediate is then oxidized to form Nepaprazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Nepaprazole undergoes several types of chemical reactions, including:
Oxidation: The oxidation of the thioether group to a sulfoxide is a key step in its synthesis.
Reduction: Nepaprazole can be reduced back to its thioether form under certain conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include the sulfoxide (Nepaprazole) and the thioether intermediate .
Scientific Research Applications
Nepaprazole has a wide range of scientific research applications:
Mechanism of Action
Nepaprazole exerts its effects by irreversibly binding to the H+/K±ATPase enzyme on the luminal surface of gastric parietal cells . This binding inhibits the final step of gastric acid production, leading to a significant reduction in acid secretion . The inhibition is irreversible, meaning that new enzyme molecules must be synthesized for acid secretion to resume .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Pharmacokinetic and Clinical Efficacy
Table 2: Pharmacokinetic and Clinical Comparison
| Parameter | Nepaprazole | Omeprazole | Lansoprazole | Pantoprazole |
|---|---|---|---|---|
| Bioavailability | 50–60% (oral) | 35–60% (oral) | 80–85% (oral) | 77% (oral) |
| Half-life | 1.2–1.5 hours | 0.5–1.5 hours | 1.5–2.0 hours | 1.1–1.9 hours |
| Duration of Action | >24 hours | 12–24 hours | 24 hours | 24 hours |
| Clinical Status | Discontinued (Phase II) | Approved (1989) | Approved (1995) | Approved (2000) |
| Key Trials | Preclinical superiority | DU healing: 85–90% | GERD relief: 80–90% | NSAID ulcer prevention |
Nepaprazole exhibited 9× higher intraduodenal and 5× higher oral potency than omeprazole in pylorus-ligated rats, with sustained acid suppression . However, its clinical development halted due to undisclosed reasons, while other PPIs achieved widespread approval for gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori eradication .
Biological Activity
Nepaprazole is a compound belonging to the class of proton pump inhibitors (PPIs), which are widely used in the treatment of various gastrointestinal disorders. This article explores the biological activity of Nepaprazole, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Proton Pump Inhibitors
Proton pump inhibitors function by irreversibly inhibiting the H, K-ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a profound reduction in gastric acid secretion, making PPIs effective for conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Nepaprazole acts by blocking the final step of acid production in the stomach. The following table summarizes its mechanism compared to other PPIs:
| PPI | Mechanism | Half-life | Common Uses |
|---|---|---|---|
| Nepaprazole | Inhibits H, K-ATPase | ~1.5 hours | GERD, peptic ulcers |
| Omeprazole | Inhibits H, K-ATPase | ~1 hour | GERD, peptic ulcers |
| Lansoprazole | Inhibits H, K-ATPase | ~1.5 hours | GERD, peptic ulcers |
| Pantoprazole | Inhibits H, K-ATPase | ~1 hour | GERD, Zollinger-Ellison syndrome |
Antioxidant Properties
Recent studies have indicated that Nepaprazole may possess antioxidant properties. Research involving thieno[2,3-c]pyrazole derivatives showed that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[2,3-c]pyrazole compounds, suggesting a protective effect against oxidative damage .
Case Studies
-
Case Study on Erythrocyte Protection
- Objective: To evaluate the protective effects of Nepaprazole on erythrocytes under oxidative stress.
- Method: Erythrocytes from African catfish (Clarias gariepinus) were exposed to 4-nonylphenol with and without Nepaprazole treatment.
- Findings: The percentage of altered erythrocytes was significantly lower in the group treated with Nepaprazole compared to the control group exposed solely to 4-nonylphenol.
Group Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 4-Nonylphenol + Nepaprazole 3.7 ± 0.37 -
Clinical Application in GERD
- Objective: To assess the efficacy of Nepaprazole in patients with GERD.
- Method: A randomized controlled trial comparing Nepaprazole with standard treatments.
- Findings: Patients receiving Nepaprazole reported significant symptom relief and improved quality of life metrics compared to those on placebo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
